molecular formula C16H17NO4 B2915479 3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid CAS No. 491614-03-0

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid

Cat. No.: B2915479
CAS No.: 491614-03-0
M. Wt: 287.315
InChI Key: RGBLFHRFSPONQB-UHFFFAOYSA-N
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Description

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C16H17NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an acetamido group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-aminonaphthalene.

    Acetylation: The amino group is acetylated to form 4-acetamidonaphthalene.

    Methoxylation: The naphthalene ring is methoxylated to introduce the methoxy group at the 4-position.

    Propanoic Acid Formation: Finally, the acetamido group is reacted with a suitable reagent to form the propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Results in the formation of 3-amino-3-(4-methoxynaphthalen-1-yl)propanoic acid.

    Substitution: Leads to various substituted naphthalene derivatives.

Scientific Research Applications

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-3-(4-methylnaphthalen-1-yl)propanoic acid
  • 3-Acetamido-3-(4-hydroxynaphthalen-1-yl)propanoic acid
  • 3-Acetamido-3-(4-chloronaphthalen-1-yl)propanoic acid

Uniqueness

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid is unique due to the presence of both an acetamido group and a methoxy group on the naphthalene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds. The methoxy group, in particular, can influence the compound’s electronic properties and interactions with other molecules.

Properties

IUPAC Name

3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)17-14(9-16(19)20)12-7-8-15(21-2)13-6-4-3-5-11(12)13/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBLFHRFSPONQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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